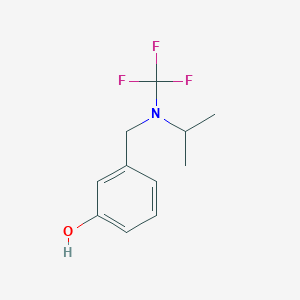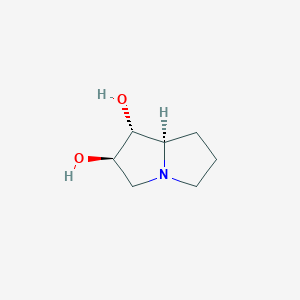
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an isopropyl(trifluoromethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a versatile method for incorporating trifluoromethyl groups into organic molecules . The final step involves the formation of the isopropyl(trifluoromethyl)amino group and its attachment to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and catalysts is crucial to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism by which 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylphenol: Similar structure but lacks the isopropylamino group.
Isopropylphenol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Lacks both the phenol and isopropylamino groups.
Uniqueness
3-((Isopropyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and isopropylamino groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
3-[[propan-2-yl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)7-9-4-3-5-10(16)6-9/h3-6,8,16H,7H2,1-2H3 |
Clave InChI |
QKVSKMPHXVUEJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC(=CC=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)













